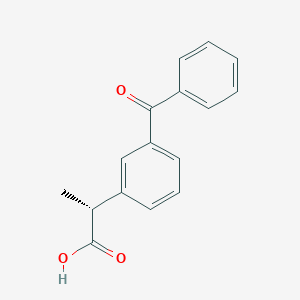
(R)-酮洛芬
概述
描述
(R)-Ketoprofen is one of the enantiomeric forms of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid class. It is known for its analgesic properties, which are independent of prostaglandin inhibition, suggesting a unique mechanism of action compared to its S-enantiomer counterpart. The R-enantiomer does not significantly increase the production of inflammatory cytokines, which may contribute to its analgesic effect and a potentially more favorable safety profile in terms of gastric toxicity .
Synthesis Analysis
The synthesis of (R)-Ketoprofen can be achieved through biotransformation using the bacterial strain Comamonas acidovorans KPO-2771-4. This strain exhibits an R-enantioselective amidase that can convert racemic 2-(3-benzoylphenyl)propionamide (keto-amide) to (R)-Ketoprofen with a high enantiomeric excess of 99%. The presence of sodium fumarate as a carbon source and certain enhancers in the culture medium, such as 2-azacyclononanone or isobutyronitrile, are effective for bacterial growth and the enhancement of (R)-Ketoprofen production .
Molecular Structure Analysis
The molecular structure of (R)-Ketoprofen is characterized by a substituted benzophenone chromophore, which is responsible for its photosensitizing reactions. These reactions can lead to the formation of active paramagnetic intermediates and photoproducts that have the potential to attack biological substrates. The study of photoinduced processes in (R)-Ketoprofen, especially when linked with chiral partners such as (S)-N-methylpyrrolidine, provides insights into the binding of chiral drugs with enzymes and receptors .
Chemical Reactions Analysis
(R)-Ketoprofen's photoinduced reactions have been extensively studied, revealing that upon excitation into the triplet state, it can undergo electron transfer (ET) and hydrogen transfer (HT) processes. These processes result in the formation of biradical zwitter ions (BZI) and neutral biradicals (BR), which can lead to stereoselective attachment of the N-methylpyrrolidine residue to the carbonyl carbon atom of (R)-Ketoprofen. The study of these reactions is facilitated by spin chemistry methods, such as chemically induced dynamic nuclear polarization (CIDNP) and chemically induced dynamic electron polarization (CIDEP), which allow for the indirect detection of transient paramagnetic particles by NMR .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-Ketoprofen enantiomers can be studied through capillary electrophoresis using trimethylated cyclodextrins (CyDs) as chiral selectors. The affinity of (R)-Ketoprofen towards these CyDs varies with the cavity size of the CyDs, affecting the migration order of the enantiomers during separation. Nuclear magnetic resonance (NMR) spectroscopy has been used to study the interactions between (R)-Ketoprofen and the CyDs, providing a deeper understanding of the structure of the complexes formed between the drug enantiomers and the chiral selectors .
科学研究应用
非甾体抗炎药 (NSAID) 应用
- (R)-酮洛芬被认为是一种有效的非甾体抗炎药 (NSAID)。在近 20 年的临床使用中,它在治疗类风湿性关节炎和骨关节炎等疾病方面一直有效。它作为一种有效的镇痛剂的作用也已得到证实,并且在不频繁给药的情况下也能在受影响的关节中保持治疗浓度 (Veys,1991)。
药代动力学和对映异构体行为
- (R)-酮洛芬的药代动力学显示出很小的立体选择性,对映异构体具有相似的血浆时间过程并且不相互作用。口服后该药物迅速吸收,并广泛与血浆白蛋白结合。在滑液中达到显着浓度,表明其在治疗炎症性疾病方面有效 (Jamali 和 Brocks,1990)。
脂肪酶辅助拆分
- 一项研究证明了使用假丝酵母脂肪酶动力学拆分外消旋酮洛芬的效率。这种环保协议有助于回收不需要的 (R)-酮洛芬 (Estrada-Valenzuela 等人,2021)。
改善皮肤渗透
- 关于酮洛芬改善皮肤渗透的研究表明其适用于局部治疗炎症性疾病。一项研究描述了生产含有酮洛芬的纳米乳剂,提高了其在皮肤中的渗透和保留 (Lucca 等人,2020)。
胃肠道耐受性
- (R)-酮洛芬显示出比外消旋酮洛芬更少的胃十二指肠出血和糜烂,表明具有独特镇痛作用和良好的安全性 (Jerussi 等人,1998)。
在氧化应激中的作用
- 研究了 (R)-酮洛芬在氧化应激中的作用,表明活性氧代谢物对肠道病变的发生有显着贡献。R(-)-酮洛芬可以通过调节中性粒细胞迁移和氧化应激来增强 S(+)-对映异构体的毒性肠道作用 (de la Lastra 等人,2000)。
动物中的血浆浓度
- 在动物研究中,在口服和肌肉注射后分析了血浆中的 R-酮洛芬和 S-酮洛芬浓度,显示在生长猪中这些给药途径后的药理作用存在差异 (Mustonen 等人,2012)。
抗胃微胶囊
- 一项研究旨在制备和评估含有酮洛芬的抗胃微胶囊,用于靶向给药,显示出高载药量和改变的体外和离体行为 (Luppi 等人,2009)。
葡萄糖醛酸化动力学
- 对患关节炎的大鼠的葡萄糖醛酸化动力学的研究显示,R-和 S-酮洛芬的体内葡萄糖醛酸化显着受损,影响药物代谢和有效性 (Meunier 和 Verbeeck,1999)。
立体选择性药代动力学
- 对人类口服缓释制剂后立体选择性药代动力学的研究显示,S-和 R-酮洛芬对映异构体的生物利用度存在差异,提供了对药物代谢和有效性的见解 (Lorier 等人,2016)。
缓释微粒
- 关于酮洛芬缓释微粒的研究显示了控制药物释放的潜力,减少了频繁给药的需要 (Oliveira 等人,2012)。
透皮贴剂的开发
- 一项关于将酮洛芬掺入天然乳胶膜中用于透皮递送的研究证明了持续药物释放的潜力,最大限度地减少了全身副作用 (Floriano 等人,2018)。
作用机制
Target of Action
®-Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
®-Ketoprofen acts by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation, pain, and fever. It’s worth noting that ®-Ketoprofen is a racemic mixture, and the (S)-enantiomer is primarily responsible for the COX inhibition .
Biochemical Pathways
The primary biochemical pathway affected by ®-Ketoprofen is the arachidonic acid pathway. By inhibiting the COX enzymes, ®-Ketoprofen prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
The ADME properties of ®-Ketoprofen are as follows:
- Absorption : ®-Ketoprofen is well absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 0.5-2 hours after oral administration .
- Distribution : It is widely distributed in the body and crosses the blood-brain barrier. It is also highly protein-bound in plasma .
- Metabolism : ®-Ketoprofen is extensively metabolized in the liver, primarily through conjugation with glucuronic acid .
- Excretion : The metabolites of ®-Ketoprofen are excreted mainly in the urine .
Result of Action
At the molecular level, the inhibition of COX enzymes by ®-Ketoprofen leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, ®-Ketoprofen can affect various cell types involved in the inflammatory response, including leukocytes and endothelial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Ketoprofen. For instance, factors such as pH can affect the drug’s solubility and absorption. Additionally, individual factors like age, sex, genetic polymorphisms, and disease state can influence the drug’s pharmacokinetics and pharmacodynamics .
: Information about ®-Ketoprofen’s target and mode of action. : Information about ®-Ketoprofen’s pharmacokinetics. : Information about the influence of environmental factors on ®-Ketoprofen’s action.
属性
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204652 | |
| Record name | (R)-Ketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56105-81-8 | |
| Record name | (R)-Ketoprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Ketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOPROFEN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key pharmacological difference between (R)-Ketoprofen and (S)-Ketoprofen?
A1: (S)-Ketoprofen is a potent cyclooxygenase (COX) inhibitor, primarily responsible for the anti-inflammatory effects of racemic ketoprofen. [, ] (R)-Ketoprofen exhibits significantly weaker COX inhibition and possesses analgesic properties that appear to be independent of prostaglandin synthesis inhibition. [, ]
Q2: Does (R)-Ketoprofen undergo chiral inversion to (S)-Ketoprofen in vivo?
A2: Yes, (R)-Ketoprofen undergoes unidirectional chiral inversion to (S)-Ketoprofen in various species, including rats, monkeys, and calves. [, , , , ] The extent of inversion varies among species. For example, in rats, up to 59.5% of (R)-Ketoprofen can be converted to (S)-Ketoprofen. []
Q3: How does renal function affect the pharmacokinetics of (R)-Ketoprofen and (S)-Ketoprofen?
A3: Decreased renal function leads to increased exposure to both (R)-Ketoprofen and (S)-Ketoprofen, primarily due to reduced clearance. Interestingly, a study in end-stage renal disease patients found a disproportionate increase in (S)-Ketoprofen and its acyl glucuronide, suggesting amplification of chiral inversion from the (R)-enantiomer. []
Q4: Does co-administration of (R)-Ketoprofen influence the bioavailability of (S)-Ketoprofen?
A4: A study in dogs found that the absorption and bioavailability of (S)-Ketoprofen were not affected by the co-administration of (R)-Ketoprofen. []
Q5: Is there evidence of stereoselective metabolism of Ketoprofen in the skin?
A5: Yes, studies using ketoprofen ethyl ester as a model drug found that human skin homogenates primarily metabolized the compound to (R)-Ketoprofen. Human Carboxylesterase-2 (hCE-2), highly expressed in the skin, is believed to be responsible for this stereoselective hydrolysis. [, ]
Q6: Does (R)-Ketoprofen contribute to the anti-inflammatory activity of racemic Ketoprofen?
A6: While (S)-Ketoprofen is the primary COX inhibitor, (R)-Ketoprofen contributes to the overall anti-inflammatory effects of racemic Ketoprofen, potentially through mechanisms beyond prostaglandin synthesis inhibition. In contrast to (S)-Ketoprofen, (R)-Ketoprofen did not significantly increase the production of inflammatory cytokines like TNF and IL-1, even at COX-inhibiting concentrations. []
Q7: What is the role of (R)-Ketoprofen in the analgesic activity of racemic Ketoprofen?
A7: (R)-Ketoprofen appears to play a significant role in the analgesic activity of racemic Ketoprofen. Studies suggest that (R)-Ketoprofen may exert analgesic effects independent of prostaglandin inhibition. [, ]
Q8: How do the enantiomers of Ketoprofen interact differently with bovine serum albumin (BSA)?
A8: Studies utilizing circular dichroism and fluorescence spectroscopy revealed that (R)-Ketoprofen and (S)-Ketoprofen exhibit distinct binding characteristics to BSA. The two enantiomers form diastereomeric complexes with BSA, with differing stability constants and circular dichroism spectra. Furthermore, the binding sites on BSA differ between the enantiomers; (R)-Ketoprofen preferentially binds to the primary site, while (S)-Ketoprofen favors the secondary site. [] This highlights the chiral recognition capabilities of BSA and emphasizes the potential for stereoselective interactions between chiral drugs and proteins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


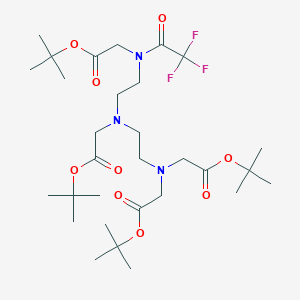
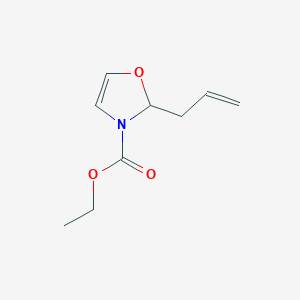
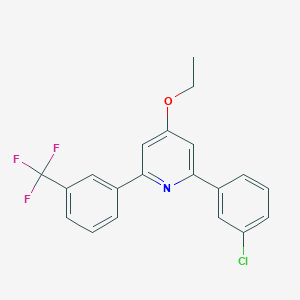

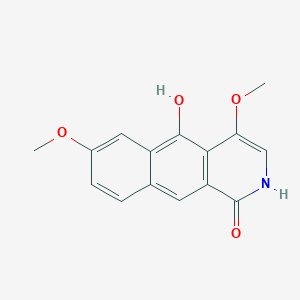
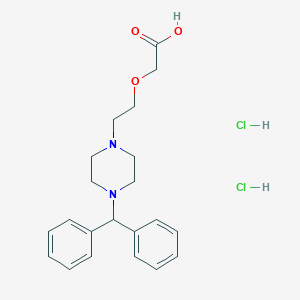




![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)

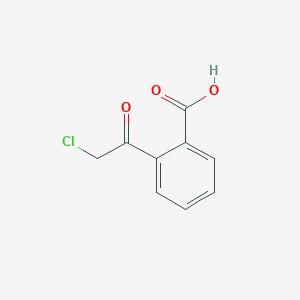
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)